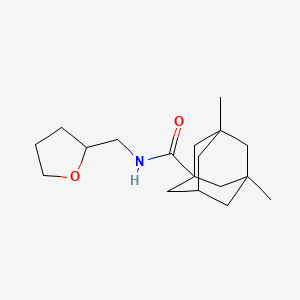![molecular formula C23H16BrNO3 B5349776 4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)
4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid, also known as BBV-152, is a chemical compound that has been extensively studied for its potential use in scientific research. BBV-152 is a small molecule inhibitor of the protein-protein interaction between the transcription factors STAT3 and NF-κB, which are involved in the regulation of immune responses, inflammation, and cancer.
Wirkmechanismus
4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid inhibits the protein-protein interaction between STAT3 and NF-κB, which are transcription factors that play important roles in immune responses, inflammation, and cancer. By inhibiting this interaction, this compound can modulate the activity of these transcription factors and their downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. This compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid is its specificity for the STAT3-NF-κB protein-protein interaction, which makes it a valuable tool for studying the role of these transcription factors in disease. However, one limitation of this compound is its relatively low potency, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid, including:
1. Optimization of the synthesis method to improve the potency and selectivity of this compound.
2. Investigation of the mechanisms underlying the effects of this compound on cell proliferation, apoptosis, and cytokine production.
3. Evaluation of the efficacy of this compound in animal models of cancer, autoimmune disorders, and inflammatory diseases.
4. Development of this compound derivatives with improved pharmacological properties, such as increased potency, bioavailability, and selectivity.
5. Investigation of the potential use of this compound as a therapeutic agent in human diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Synthesemethoden
The synthesis of 4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid involves several steps, starting with the reaction of 4-bromobenzaldehyde with 4-hydroxybenzaldehyde to form the intermediate 4-(4-hydroxyphenyl)-2-benzylidene-5(4H)-oxazolone. This intermediate is then reacted with 4-cyanobenzoic acid in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In autoimmune and inflammatory disease research, this compound has been shown to reduce inflammation and improve disease symptoms.
Eigenschaften
IUPAC Name |
4-[(E)-2-[4-[(4-bromophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-21-9-1-17(2-10-21)15-28-22-11-3-16(4-12-22)13-20(14-25)18-5-7-19(8-6-18)23(26)27/h1-13H,15H2,(H,26,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMHCIEXUJUKF-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349694.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)

![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)
![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)
![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)